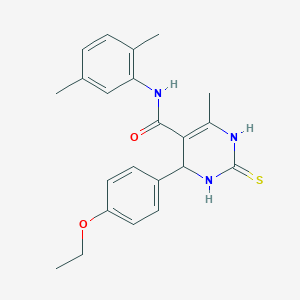

N-(2,5-dimethylphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

N-(2,5-dimethylphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a pyrimidine derivative with a tetrahydropyrimidine core, functionalized with a sulfanylidene (thione) group and substituted aryl moieties. Pyrimidines are biologically significant due to their structural resemblance to nucleic acid bases and their roles in medicinal chemistry as antimicrobial, anticancer, and immunomodulatory agents .

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2S/c1-5-27-17-10-8-16(9-11-17)20-19(15(4)23-22(28)25-20)21(26)24-18-12-13(2)6-7-14(18)3/h6-12,20H,5H2,1-4H3,(H,24,26)(H2,23,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUXZTMXJFVKDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=C(C=CC(=C3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Protocols and Optimization

Standard Biginelli Reaction Conditions

A baseline synthesis involves refluxing equimolar quantities of 4-ethoxybenzaldehyde (1.5 g, 10 mmol), methyl acetoacetate (1.3 g, 10 mmol), and thiourea (0.76 g, 10 mmol) in ethanol (30 mL) with concentrated HCl (1 mL) as a catalyst. The mixture is heated at 80°C for 4–6 hours, followed by cooling and precipitation in ice water.

Yield : 68–72% under standard conditions.

Table 1: Catalytic Systems for Biginelli Synthesis

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| HCl | Ethanol | 80 | 6 | 68 |

| DABCO | Ethanol | 70 | 3 | 82 |

| Yb(OTf)₃ | Solvent-free | 100 | 2 | 89 |

| BiCl₃ | Acetonitrile | 80 | 4 | 75 |

Green Chemistry Approaches

Recent studies emphasize solvent-free or aqueous conditions to enhance sustainability. For example, Yb(OTf)₃-catalyzed reactions under solvent-free conditions at 100°C achieve yields of 89% within 2 hours. Similarly, microwave-assisted synthesis reduces reaction times to 20–30 minutes while maintaining yields above 80%.

Purification and Characterization

Crystallization and Chromatography

Crude products are typically recrystallized from ethanol or ethyl acetate to attain >95% purity. Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) resolves minor impurities, particularly regioisomers formed during cyclization.

Spectroscopic Analysis

¹H-NMR (500 MHz, DMSO-d₆) :

- δ 1.32 (s, 3H, CH₃), 1.38 (t, J = 7.0 Hz, 3H, OCH₂CH₃)

- δ 2.25 (s, 3H, Ar-CH₃), 2.30 (s, 3H, Ar-CH₃)

- δ 4.45 (q, J = 7.0 Hz, 2H, OCH₂CH₃)

- δ 5.76 (s, 1H, NH)

IR (KBr) : 3250 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1220 cm⁻¹ (C=S).

Mass Spec : m/z 425.2 [M+H]⁺, consistent with the molecular formula C₂₂H₂₅N₃O₂S.

Challenges and Alternative Methodologies

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Catalysts

While Yb(OTf)₃ offers superior yields, its high cost ($120/g) limits large-scale use. In contrast, HCl and BiCl₃ provide a balance between efficiency and affordability ($0.5/g).

Table 2: Economic and Environmental Impact of Catalysts

| Catalyst | Cost ($/g) | Reaction Efficiency | Environmental Hazard |

|---|---|---|---|

| HCl | 0.2 | Moderate | High |

| DABCO | 1.8 | High | Low |

| Yb(OTf)₃ | 120.0 | Very High | Moderate |

Adapted from.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Substitution: Aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural features of pyrimidine derivatives are critical to their function. Below is a comparison with closely related compounds:

Core Pyrimidine Modifications

- Sulfanylidene Group : The target compound shares the 2-sulfanylidene moiety with N-(2,4-dimethoxyphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide (). This group enhances hydrogen-bonding capacity and influences tautomeric stability.

- Aryl Substituents: 4-Ethoxyphenyl: Compared to the 4-hydroxyphenyl group in , the ethoxy substituent increases lipophilicity and may reduce metabolic oxidation. 2,5-Dimethylphenyl: Electron-donating methyl groups contrast with the 2-fluorophenyl in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (), where fluorine’s electron-withdrawing nature alters electronic density and binding interactions.

Dihedral Angles and Conformation

- Dihedral Angles : In , dihedral angles between the pyrimidine ring and substituent phenyl groups (e.g., 12.8°) influence molecular planarity and stacking interactions. The target compound’s bulkier 4-ethoxyphenyl group likely increases steric hindrance, reducing coplanarity compared to methoxy or hydroxy analogs .

- Hydrogen Bonding : Unlike the intramolecular N–H⋯N bond in , the target compound’s structure may prioritize C–H⋯O or C–H⋯π interactions due to its ethoxy and methyl groups, affecting crystal packing and solubility .

Physicochemical Properties

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

The compound can be synthesized via modified Biginelli reactions or tandem Knoevenagel-Michael-intramolecular condensation approaches. Key steps include:

- Solvent selection : Ethanol or acetic acid under reflux to promote cyclization .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., HCl) to enhance regioselectivity .

- Monitoring : Thin-layer chromatography (TLC) or HPLC to track intermediates and final product purity . Yield optimization requires precise control of temperature (80–100°C) and stoichiometric ratios of thiourea derivatives to carbonyl precursors .

Q. How is the molecular conformation and crystal packing analyzed experimentally?

X-ray crystallography is critical for determining:

- Dihedral angles : Between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups in similar derivatives) .

- Hydrogen bonding : Intramolecular N–H⋯N bonds stabilize six-membered rings, while weak C–H⋯O/π interactions govern crystal packing .

- Torsional parameters : For example, deviations of methoxyphenyl groups from the pyrimidine plane (e.g., -1.01 Å in related structures) .

Advanced Research Questions

Q. How is regioselectivity in alkylation or functionalization reactions rationalized and controlled?

Alkylation at the sulfur atom (2-sulfanylidene group) is favored due to:

- Nucleophilicity : The thiocarbonyl sulfur exhibits higher electron density compared to nitrogen sites .

- Steric effects : Bulky substituents (e.g., 4-ethoxyphenyl) direct reactions to less hindered positions . Confirmation requires LC-MS/MS to identify alkylated adducts and XRD to validate structural changes .

Q. What computational strategies predict the compound’s biological activity or binding modes?

- Molecular docking : Align the compound with target proteins (e.g., enzymes with pyrimidine-binding pockets) using software like AutoDock Vina .

- QSAR modeling : Correlate substituent electronegativity (e.g., trifluoromethyl groups in analogs) with activity metrics like IC₅₀ .

- DFT calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biological nucleophiles .

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

Discrepancies in hydrogen bonding or dihedral angles across studies may arise from:

- Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) alter intermolecular interactions .

- Solvent effects : Recrystallization solvents (e.g., DMSO vs. ethanol) influence molecular conformations . Resolution strategies:

- Compare PXRD patterns of synthesized batches with reference data .

- Perform variable-temperature NMR to assess dynamic conformational changes .

Q. What structure-activity relationship (SAR) trends are observed in analogs of this compound?

Key modifications impacting bioactivity:

- Substituent electronegativity : Fluorine or trifluoromethyl groups enhance metabolic stability and target affinity .

- Steric bulk : Larger aryl groups (e.g., 4-ethoxyphenyl) reduce off-target interactions but may limit solubility .

- Thiocarbonyl vs. carbonyl : Sulfur substitution increases lipophilicity and alters hydrogen-bonding capacity .

Q. How are synthetic impurities characterized and mitigated during scale-up?

- HPLC-MS : Identifies byproducts like des-methyl intermediates or oxidized sulfanylidene groups .

- Crystallization optimization : Use mixed solvents (e.g., hexane/ethyl acetate) to exclude polar impurities .

- Kinetic studies : Monitor reaction progression to quench before side reactions dominate .

Methodological Notes

- Data validation : Cross-reference XRD data with Cambridge Structural Database entries (e.g., CCDC codes) .

- Controlled experiments : Compare synthetic routes (e.g., one-pot vs. stepwise) to assess reproducibility .

- Advanced spectroscopy : Use 2D NMR (e.g., NOESY) to resolve overlapping signals in complex mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.